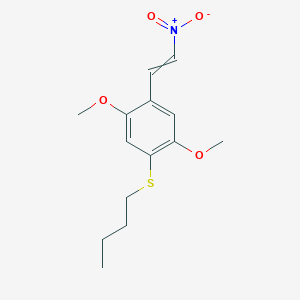
3,3'-(2-Hydroxyethane-1,1-diyl)dibenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’-(2-Hydroxyethane-1,1-diyl)dibenzaldehyde is an organic compound characterized by the presence of two benzaldehyde groups connected via a hydroxyethane bridge. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(2-Hydroxyethane-1,1-diyl)dibenzaldehyde typically involves the condensation of benzaldehyde derivatives with ethylene glycol under acidic conditions. The reaction is carried out in the presence of a catalyst such as p-toluenesulfonic acid, which facilitates the formation of the hydroxyethane bridge between the two benzaldehyde moieties .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves continuous monitoring of reaction parameters such as temperature, pH, and concentration of reactants to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
3,3’-(2-Hydroxyethane-1,1-diyl)dibenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 3,3’-(2-Hydroxyethane-1,1-diyl)dibenzoic acid.
Reduction: 3,3’-(2-Hydroxyethane-1,1-diyl)dibenzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
3,3’-(2-Hydroxyethane-1,1-diyl)dibenzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in biochemical assays and enzyme studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mécanisme D'action
The mechanism of action of 3,3’-(2-Hydroxyethane-1,1-diyl)dibenzaldehyde involves its interaction with various molecular targets. The aldehyde groups can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The hydroxyethane bridge provides additional sites for hydrogen bonding and van der Waals interactions, enhancing the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-(Ethyne-1,2-diyl)dibenzaldehyde: Similar structure but with an ethyne bridge instead of a hydroxyethane bridge.
4,4’-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)dibenzaldehyde: Contains a benzo[c][1,2,5]thiadiazole core instead of a hydroxyethane bridge.
Uniqueness
3,3’-(2-Hydroxyethane-1,1-diyl)dibenzaldehyde is unique due to its hydroxyethane bridge, which imparts distinct chemical and physical properties. This structural feature enhances its reactivity and potential for forming hydrogen bonds, making it a valuable compound in various applications.
Propriétés
Numéro CAS |
878392-89-3 |
|---|---|
Formule moléculaire |
C16H14O3 |
Poids moléculaire |
254.28 g/mol |
Nom IUPAC |
3-[1-(3-formylphenyl)-2-hydroxyethyl]benzaldehyde |
InChI |
InChI=1S/C16H14O3/c17-9-12-3-1-5-14(7-12)16(11-19)15-6-2-4-13(8-15)10-18/h1-10,16,19H,11H2 |
Clé InChI |
HMUVGTQJBSUYHY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)C(CO)C2=CC=CC(=C2)C=O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



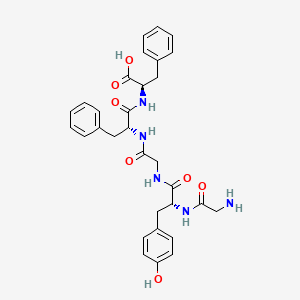
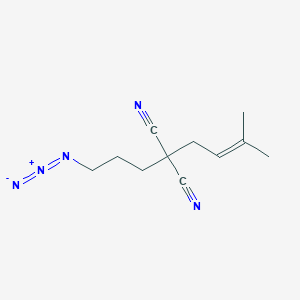
![1-[2-Oxo-2-(thiophen-2-yl)ethyl]-4-(thiophen-2-yl)pyrimidin-1-ium bromide](/img/structure/B12605655.png)
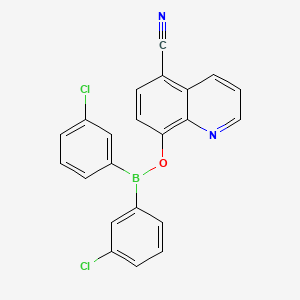
![4-[2-(Benzenesulfonyl)ethenyl]benzaldehyde](/img/structure/B12605662.png)
![5-Bromo-2-[(6-chloropyridin-3-yl)oxy]pyridine](/img/structure/B12605674.png)
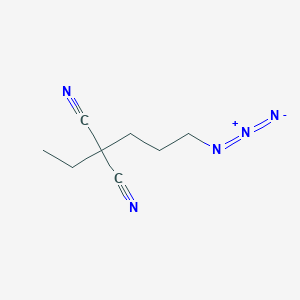
![Phenyl 2-[(pyridine-2-carbonyl)amino]benzoate](/img/structure/B12605680.png)
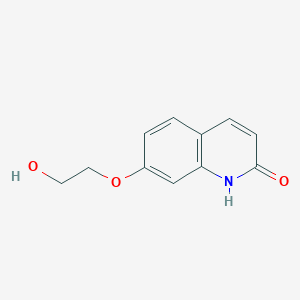

![{(1S)-1-[(3,3-Dimethylbut-1-yn-1-yl)sulfanyl]-2-methoxyethyl}benzene](/img/structure/B12605697.png)
![Dipentan-3-yl 2-[(pyridin-2-yl)sulfanyl]pentanedioate](/img/structure/B12605702.png)
